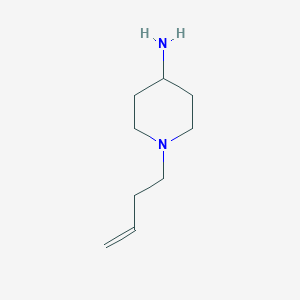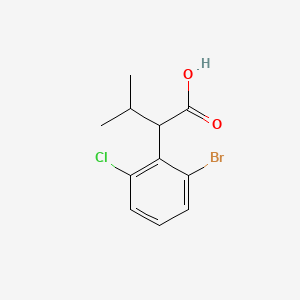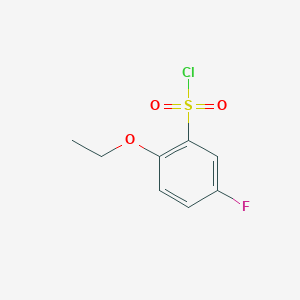
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene is an organic compound belonging to the class of halogenated benzenes. It is characterized by the presence of chlorine and fluorine atoms attached to a benzene ring, along with a chloropropyl group. This compound is of interest in various fields such as organic synthesis, medicinal chemistry, and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 3-(3-chloropropyl)-2-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure selective chlorination.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to achieve high yields and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of advanced analytical techniques like gas chromatography and mass spectrometry ensures the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 3-(3-hydroxypropyl)-2-fluorobenzene.
Oxidation: Formation of 3-(3-chloropropyl)-2-fluorobenzene-1-ol.
Reduction: Formation of 3-(3-propyl)-2-fluorobenzene.
Applications De Recherche Scientifique
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of new drugs with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3-chloropropyl)-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-(3-chloropropyl)benzene: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
3-Chloro-1-propanol: Contains a hydroxyl group instead of a benzene ring, leading to different chemical properties and applications.
2-Fluoro-1-chlorobenzene: Lacks the chloropropyl group, resulting in different reactivity and uses.
Uniqueness
1-Chloro-3-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, along with a chloropropyl group. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C9H9Cl2F |
|---|---|
Poids moléculaire |
207.07 g/mol |
Nom IUPAC |
1-chloro-3-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
Clé InChI |
ZTVCQFZDJLXYAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)F)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 6-(pyridin-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13217404.png)
![2-[4-(Dimethylsulfamoyl)-2-methyl-1H-imidazol-1-yl]acetic acid](/img/structure/B13217408.png)

![3,7-Dioxaspiro[5.6]dodec-9-ene](/img/structure/B13217414.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13217428.png)
![1-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyridazin-3-yl]ethan-1-one](/img/structure/B13217436.png)
![tert-Butyl N-[3-(5-amino-2-methylphenyl)cyclohexyl]carbamate](/img/structure/B13217440.png)


![{8-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13217459.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13217493.png)
![Methyl[(pyrimidin-5-yl)methyl]amine dihydrochloride](/img/structure/B13217494.png)
